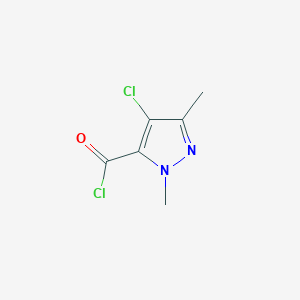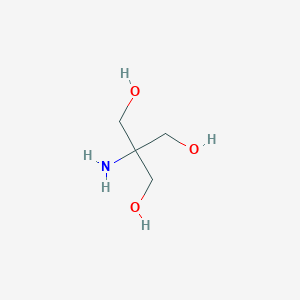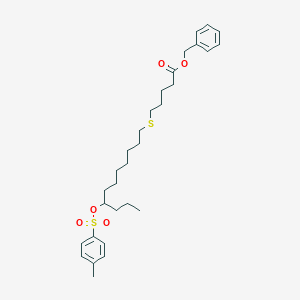
14-(R,S)-Tosyloxy-6-thiaheptadecanoic acid benzyl ester
Vue d'ensemble
Description
Benzyl esters are a class of compounds that are often used in organic synthesis due to their stability and ease of formation and removal . They are formed by the reaction of a carboxylic acid with benzyl alcohol, often in the presence of a catalyst .
Synthesis Analysis
The synthesis of benzyl esters can be achieved through several methods. One common method is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst . Another method involves the use of p-toluenesulfonyl chloride as a catalyst for the esterification of carboxylic acids .Molecular Structure Analysis
The molecular structure of benzyl esters involves a benzyl group (a benzene ring attached to a methylene group) connected to an ester functional group. The ester group consists of a carbonyl group (C=O) and an alkoxy group (R-O-), where R represents the rest of the molecule .Chemical Reactions Analysis
Benzyl esters can undergo a variety of reactions. They can be reduced to alcohols, or they can be hydrolyzed to form carboxylic acids . They can also undergo nucleophilic substitution reactions with various nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of benzyl esters can vary widely depending on the specific compound. In general, they are partially soluble in water and exhibit antioxidant properties .Applications De Recherche Scientifique
PET Tracer Synthesis
- Synthesis for Myocardial Imaging: 14-(R,S)-Tosyloxy-6-thiaheptadecanoic acid benzyl ester is used in synthesizing 14(R,S)-[18F]fluoro-6-thia-heptadecanoic acid (FTHA) for PET (Positron Emission Tomography) imaging, particularly for assessing myocardial long-chain fatty acid utilization (DeGrado, 1991).
Stability and Production
- Radiation-Induced Oxidation Study: Research focuses on the optimization and validation of the synthesis and stability of [18F]FTHA under cGMP conditions for clinical applications. The study includes understanding the formation of sulfoxides and other side products due to radiation-induced oxidation (Pandey et al., 2019).
- Automated Production for Cardiac PET Tracer: There has been significant research into automating the synthesis process of [18F]FTHA, which is crucial for routine production and clinical applications, particularly in cardiac PET imaging (Jalilian et al., 2006).
Biodistribution and Imaging
- Myocardial Performance Imaging: [18F]FTHA, synthesized using 14-(R,S)-Tosyloxy-6-thiaheptadecanoic acid benzyl ester, has been employed in myocardial PET imaging studies. These studies focus on optimizing production conditions for effective imaging and understanding biodistribution and imaging characteristics in animal models (Jalilian et al., 2006).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
benzyl 5-[8-(4-methylphenyl)sulfonyloxyundecylsulfanyl]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O5S2/c1-3-14-28(35-37(32,33)29-21-19-26(2)20-22-29)17-10-5-4-6-12-23-36-24-13-11-18-30(31)34-25-27-15-8-7-9-16-27/h7-9,15-16,19-22,28H,3-6,10-14,17-18,23-25H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMILMKCNKPVLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCCCCCCSCCCCC(=O)OCC1=CC=CC=C1)OS(=O)(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80567742 | |
| Record name | Benzyl 5-({8-[(4-methylbenzene-1-sulfonyl)oxy]undecyl}sulfanyl)pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80567742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
14-(R,S)-Tosyloxy-6-thiaheptadecanoic acid benzyl ester | |
CAS RN |
137564-70-6 | |
| Record name | Benzyl 5-({8-[(4-methylbenzene-1-sulfonyl)oxy]undecyl}sulfanyl)pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80567742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



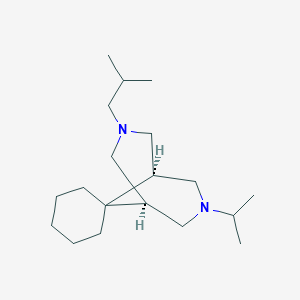
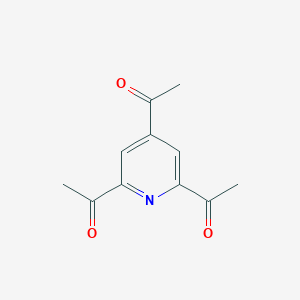

![2-Methyl-6-(4-methylphenyl)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B145333.png)
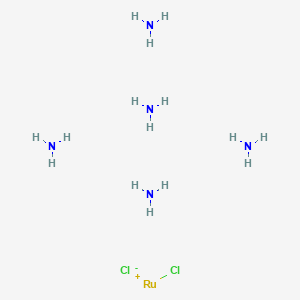

![2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one](/img/structure/B145339.png)


